(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
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Overview
Description
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is a complex organic compound that combines the properties of both (E)-but-2-enedioic acid and N-heptyl-1,2,3,4-tetrahydroacridin-9-amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine typically involves a multi-step process. One common method includes the following steps:
Preparation of (E)-but-2-enedioic acid: This can be synthesized through the isomerization of maleic acid under heat.
Synthesis of N-heptyl-1,2,3,4-tetrahydroacridin-9-amine: This involves the alkylation of 1,2,3,4-tetrahydroacridin-9-amine with heptyl bromide in the presence of a base such as potassium carbonate.
Coupling Reaction: The final step involves coupling (E)-but-2-enedioic acid with N-heptyl-1,2,3,4-tetrahydroacridin-9-amine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid: Known for its use in organic synthesis and as a precursor to other compounds.
N-heptyl-1,2,3,4-tetrahydroacridin-9-amine: Studied for its biological activity and potential therapeutic applications.
Uniqueness
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its combined properties, offering a versatile platform for research and development. Its dual functionality allows for diverse applications, setting it apart from its individual components.
Properties
CAS No. |
113106-70-0 |
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Molecular Formula |
C44H60N4O4 |
Molecular Weight |
709.0 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-heptyl-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/2C20H28N2.C4H4O4/c2*1-2-3-4-5-10-15-21-20-16-11-6-8-13-18(16)22-19-14-9-7-12-17(19)20;5-3(6)1-2-4(7)8/h2*6,8,11,13H,2-5,7,9-10,12,14-15H2,1H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
GPCLSSURSZZHKS-WXXKFALUSA-N |
Isomeric SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.CCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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